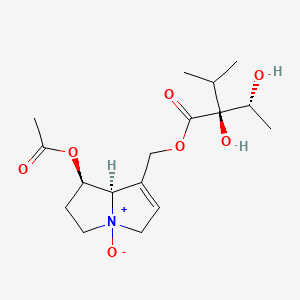

7-Acetylintermedine N-oxide

Description

Pyrrolizidine (B1209537) Alkaloids (PAs) and Pyrrolizidine Alkaloid N-Oxides (PANOs): An Overview in Natural Product Chemistry

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores. wikipedia.orgnih.gov To date, over 660 different PAs and their corresponding N-oxides (PANOs) have been identified in more than 6,000 plant species. tandfonline.commdpi.com

From a chemical standpoint, PAs are esters composed of a necine base and one or more necic acids. mdpi.comnih.gov The necine base is a bicyclic structure known as pyrrolizidine. nih.govnih.gov The structural diversity of PAs arises from the different types of necine bases and necic acids, as well as the esterification patterns. nih.gov PAs can exist as free tertiary bases or as their N-oxides (PANOs), and often both forms are present in the plant. mdpi.comnih.govmdpi.com PANOs are generally considered less toxic than their corresponding PAs but can be converted back to the more toxic PA form within the body. nih.gov

The biosynthesis of PAs is a complex process that links primary and secondary metabolism. It begins with the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). pnas.org This is considered the first committed step in PA biosynthesis. nih.govpnas.org Subsequent enzymatic reactions lead to the formation of the necine base, which is then esterified with necic acids to produce the final PA structure. nih.gov

The presence of a double bond in the 1,2-position of the pyrrolizidine ring is a key structural feature associated with the toxicity of many PAs. nih.govsdsu.edu These 1,2-unsaturated PAs can be metabolized in the liver to reactive pyrrolic esters that can bind to cellular macromolecules like DNA and proteins. nih.govsdsu.edu This reactivity is the basis for the observed biological effects of many PAs. mdpi.comsdsu.edu

Classification and Structural Context of 7-Acetylintermedine (B1226797) N-oxide within the Lycopsamine-Type Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are classified into several types based on their structural characteristics, particularly the nature of the necine base and the esterifying necic acids. nih.govphytolab.com Major types include senecionine-type, lycopsamine-type, monocrotaline-type, and heliotridine-type PAs. phytolab.com

7-Acetylintermedine N-oxide belongs to the lycopsamine-type of pyrrolizidine alkaloids. phytolab.com This group is characterized by being open-chain mono- or diesters. tandfonline.comphytolab.com The necine base in lycopsamine-type PAs is typically either retronecine (B1221780) or its C7-epimer, heliotridine. phytolab.com These are then esterified with specific necic acids. nih.gov

The structure of this compound consists of the necine base intermedine (B191556), which has a retronecine core, esterified with acetic acid at the C7 position. The nitrogen atom of the pyrrolizidine ring is oxidized to form the N-oxide. acs.orgacs.org Intermedine itself is an ester of retronecine and trachelanthic acid. acs.org Therefore, this compound is a diester.

Lycopsamine-type PAs, including this compound, are commonly found in plants belonging to the Boraginaceae family and the Eupatorieae tribe of the Asteraceae family. nih.govphytolab.com

Table 1: Structural Classification of this compound

| Feature | Description |

|---|---|

| PA Type | Lycopsamine-type phytolab.com |

| Necine Base Core | Retronecine sdsu.edu |

| Specific Necine Base | Intermedine acs.org |

| Esterification | Diester (Acetic acid and Trachelanthic acid) acs.org |

| Key Structural Feature | N-oxide of 7-acetylintermedine acs.org |

Distributional Prevalence of Pyrrolizidine Alkaloid Biosynthesis Across Botanical Families

The ability to synthesize pyrrolizidine alkaloids is not widespread throughout the plant kingdom but is instead concentrated in a few specific botanical families. The most prominent PA-producing families are:

Boraginaceae (the borage family): Nearly all genera within this family are known to produce PAs. sdsu.educabidigitallibrary.org They predominantly synthesize monoesters and open-chain diesters of the lycopsamine (B1675737) type. tandfonline.com

Asteraceae (the daisy family): PA production is mainly found in the tribes Senecioneae and Eupatorieae. tandfonline.compnas.org The Senecioneae are known for producing macrocyclic diesters of the senecionine (B1681732) type. tandfonline.com

Fabaceae (the legume family): PA production is largely confined to the genus Crotalaria. tandfonline.compnas.org

Apocynaceae (the dogbane family): Several species within this family have been found to produce lycopsamine-type PAs. researchgate.net

Orchidaceae (the orchid family): PA biosynthesis has been identified in a few genera within this family. pnas.orgoup.com

It is estimated that about 95% of all PA-containing plant species belong to these major families. wikipedia.orgpnas.orgphytolab.com The sporadic distribution of PA biosynthesis across the angiosperms suggests that the genetic pathways for their production may have evolved independently on multiple occasions. nih.govoup.com

This compound, being a lycopsamine-type PA, is frequently reported in species of the Boraginaceae family, such as those in the genus Amsinckia (fiddlenecks) and Symphytum (comfrey). acs.orgmdpi.comthieme-connect.com

Table 2: Major Plant Families with Pyrrolizidine Alkaloid Biosynthesis

| Family | Predominant PA Type(s) | Example Genera |

|---|---|---|

| Boraginaceae | Lycopsamine-type (mono- and open-chain diesters) tandfonline.com | Amsinckia, Symphytum, Echium sdsu.eduacs.org |

| Asteraceae | Senecionine-type (macrocyclic diesters), Lycopsamine-type tandfonline.comphytolab.com | Senecio, Eupatorium pnas.org |

| Fabaceae | Monocrotaline-type nih.gov | Crotalaria pnas.org |

| Apocynaceae | Lycopsamine-type researchgate.net | Parsonsia, Echites researchgate.net |

| Orchidaceae | Phalaenopsis-type | Phalaenopsis oup.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H27NO7 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+,18?/m1/s1 |

InChI Key |

LQRKAEIDKZNCJO-MYWVZKBFSA-N |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |

Origin of Product |

United States |

Structural Elucidation and Chemical Reactivity of 7 Acetylintermedine N Oxide

Advanced Spectroscopic and Spectrometric Characterization Techniques

The definitive structure of 7-Acetylintermedine (B1226797) N-oxide is established through a combination of sophisticated analytical methods. These techniques provide detailed information on the molecule's atomic connectivity, stereochemistry, and elemental composition.

One-dimensional ¹H and ¹³C NMR spectra provide primary data on the chemical environment of each proton and carbon atom. The N-oxidation of the retronecine (B1221780) base significantly influences the chemical shifts of adjacent nuclei. Protons and carbons alpha to the N-oxide group (e.g., C-3, C-5, C-8) are expected to be deshielded (shifted downfield), while beta nuclei (e.g., C-2, C-6) may experience a shielding effect (shifted upfield) compared to the parent tertiary amine, 7-acetylintermedine. nih.gov The acetyl group at the C-7 position would cause a significant downfield shift for the H-7 proton.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments and stereochemical analysis:

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the mapping of the spin systems within the retronecine core and the necic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the necic acid ester to the retronecine base via the C-9 methylene (B1212753) bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is essential for determining the relative stereochemistry, particularly the endo or exo configuration of substituents on the pyrrolizidine (B1209537) ring and the relative orientation of the necic acid side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Acetylintermedine N-oxide

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| 2 | ~2.0-2.2 | ~30-32 | Beta to N-oxide, likely shielded. |

| 3 | ~3.5-3.9 | ~60-65 | Alpha to N-oxide, deshielded. |

| 5 | ~3.4-3.8 | ~65-70 | Alpha to N-oxide, deshielded. |

| 6 | ~2.2-2.5 | ~33-36 | Beta to N-oxide, likely shielded. |

| 7 | ~5.2-5.5 | ~75-78 | Deshielded by adjacent ester oxygen. |

| 8 | ~4.0-4.3 | ~75-80 | Bridgehead proton, alpha to N-oxide. |

| 9 | ~4.7-4.9 | ~62-65 | Allylic protons adjacent to ester oxygen. |

| 7-Acetyl (CH₃) | ~2.1 | ~21 | Typical methyl ketone chemical shift. |

| 7-Acetyl (C=O) | - | ~170 | Typical ester carbonyl chemical shift. |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. The molecular formula is C₁₇H₂₇NO₇, corresponding to a monoisotopic mass of 357.17875 Da. sigmaaldrich.com HRMS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the confirmation of this formula.

The fragmentation pathways observed in tandem mass spectrometry (MS/MS) provide structural confirmation. For N-oxides, a characteristic fragmentation is the neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da), particularly under thermal stress in the ion source. nih.gov The fragmentation of the pyrrolizidine alkaloid structure is dominated by the cleavage of the ester bonds.

Key fragmentation pathways for this compound would include:

Deoxygenation : Loss of the N-oxide oxygen to yield the [M+H-16]⁺ ion, corresponding to the protonated 7-acetylintermedine.

Ester Cleavage : Scission of the ester linkages at C-7 and C-9, leading to fragment ions representing the necine base and the necic acid. Cleavage of the C-7 acetyl group would result in a loss of 42 Da (ketene) or 60 Da (acetic acid).

Necine Base Fragmentation : The resulting retronecine N-oxide fragment can undergo further fragmentation, typically through dehydration.

Table 2: Predicted HRMS Fragmentation of this compound ([C₁₇H₂₇NO₇+H]⁺)

| m/z (Calculated) | Formula | Proposed Fragment Identity |

|---|---|---|

| 358.1860 | [C₁₇H₂₈NO₇]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 342.1911 | [C₁₇H₂₈NO₆]⁺ | [M+H-O]⁺; loss of N-oxide oxygen |

| 298.1649 | [C₁₅H₂₄NO₅]⁺ | [M+H-CH₃COOH]⁺; loss of acetic acid from C-7 |

| 222.1074 | [C₁₀H₁₆NO₅]⁺ | Fragment from cleavage of necic acid side chain |

| 156.0968 | [C₈H₁₄NO₂]⁺ | Retronecine N-oxide base fragment |

| 138.0862 | [C₈H₁₂N]⁺ | Dehydrated retronecine base fragment (common PA fragment) |

Hyphenated chromatographic and mass spectrometric techniques are the methods of choice for the detection and quantification of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds like PA N-oxides. researchgate.net A typical method involves:

Chromatography : Reversed-phase chromatography using a C18 column with a gradient elution of water and methanol (B129727) or acetonitrile, often with an acidic modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure proper ionization.

Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly employed.

Detection : Tandem mass spectrometry, often using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored to provide high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is less frequently used for PA N-oxides because of their low volatility and thermal instability. Direct analysis can lead to degradation in the hot injector. Therefore, chemical derivatization, such as trimethylsilylation, is often required to increase volatility and thermal stability. However, derivatization can sometimes induce rearrangements or incomplete reactions, complicating the analysis.

Stereochemical Considerations and Isomerism of this compound

This compound is a complex molecule with multiple chiral centers, leading to the possibility of several stereoisomers. The stereochemistry is defined by both the retronecine base and the necic acid moiety.

The systematic name for the parent tertiary amine, 7-acetylintermedine, specifies the absolute configuration: [1R-[1α,7(2S,3R),7aβ]]-[1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl 2,3-dihydroxy-2-(1-methylethyl)-butanoate. cas.org This indicates:

Retronecine Core : The stereochemistry at the bridgehead (C-8, also designated 7a) is defined as R. The acetyl group at C-7 is in the α configuration.

Necic Acid Side Chain : The stereogenic centers are at C-2' (S configuration) and C-3' (R configuration).

N-oxidation of the tertiary nitrogen atom introduces a new stereocenter. While nitrogen inversion is typically rapid, in strained ring systems like the pyrrolizidine core, the two invertomers (isomers with opposite stereochemistry at the nitrogen) may be stable enough to be distinguished or may exist in a preferred conformation.

The most common isomers of this compound are diastereomers, which differ in the configuration at one or more, but not all, of the chiral centers. An important diastereomer is 7-acetyllycopsamine (B1675738) N-oxide , which is epimeric at the C-2' position of the necic acid. These diastereomers often have very similar physical and chemical properties, making their separation and distinct characterization challenging, often requiring high-resolution chromatographic and spectroscopic methods.

Chemical Modifications and Transformation Pathways

This compound can undergo chemical transformations, particularly during sample extraction and analysis, which can alter its structure and lead to inaccurate quantification.

One of the most significant chemical modifications is the deacetylation at the C-7 position, which converts this compound into its corresponding alcohol, intermedine (B191556) N-oxide. This reaction has been observed to occur during sample preparation, especially under alkaline conditions. researchgate.net

The proposed mechanism for this transformation is an alkaline ester hydrolysis . dntb.gov.ua In the presence of a base (e.g., residual ammonia (B1221849) from an SPE eluent) and a nucleophilic solvent like methanol or water, the acetyl group is cleaved from the C-7 position.

Investigations into alternative mechanisms, such as unimolecular (Sɴ1) or bimolecular (Sɴ2) nucleophilic substitution at the C-7 atom, have been conducted. An Sɴ1 mechanism would proceed through a planar carbocation intermediate, leading to a racemic mixture of products (intermedine N-oxide and its C-7 epimer, rinderine (B1680642) N-oxide). An Sɴ2 mechanism would cause an inversion of stereochemistry at C-7, yielding rinderine N-oxide. However, experimental studies have shown that in samples where acetylated PA N-oxides were degraded, neither rinderine N-oxide nor its epimer echinatine (B1671082) N-oxide were detected. This evidence suggests that Sɴ1 and Sɴ2 pathways are not the primary mechanisms for the observed deacetylation.

N-Oxidation and Reduction Dynamics

The N-oxide moiety of this compound plays a pivotal role in its biochemical behavior. The transformation between the N-oxide and its corresponding tertiary amine, 7-acetylintermedine, is a critical dynamic in its metabolism.

N-oxidation of the tertiary nitrogen in the pyrrolizidine core is a metabolic process that can occur in the liver. This conversion of the parent pyrrolizidine alkaloid (PA) to its N-oxide is generally considered a detoxification pathway. mdpi.com The introduction of the N-oxide group increases the polarity and water solubility of the molecule, which typically facilitates its excretion from the body. mdpi.com In plants, the majority of pyrrolizidine alkaloids exist in their N-oxide form. mdpi.com

However, the N-oxide form can be metabolically reduced back to the parent tertiary amine, a process known as retro-reduction. jbclinpharm.org This reduction is a crucial step in the bioactivation of pyrrolizidine alkaloid N-oxides (PANOs). nih.govfrontiersin.org The in vivo reduction of PANOs can regenerate the toxic parent PA, which can then undergo metabolic activation to form reactive pyrrolic esters that are responsible for the characteristic hepatotoxicity of these compounds. nih.gov

This reductive metabolism of PANOs can be mediated by various biological systems. Both intestinal microbiota and hepatic cytochrome P450 monooxygenases (CYPs) have been shown to contribute to the reduction of PANO metabolites. nih.govnih.gov The conditions within the biological environment can influence the balance between oxidation and reduction. For instance, under hypoxic (low oxygen) conditions, the reduction of N-oxides to the parent PA may be favored, while under oxidative conditions, this reduction can be inhibited. nih.gov

| Process | Description | Biological Significance |

|---|---|---|

| N-Oxidation | Conversion of the tertiary amine of the parent PA to its N-oxide. | Generally considered a detoxification pathway, increasing water solubility and facilitating excretion. mdpi.com |

| Reduction (Retro-reduction) | Conversion of the N-oxide back to the parent tertiary amine PA. | A critical bioactivation step that can regenerate the toxic parent alkaloid in vivo. nih.govfrontiersin.org |

| Mediators of Reduction | Intestinal microbiota and hepatic cytochrome P450 enzymes. nih.govnih.gov | Highlights the role of both gut and liver metabolism in the toxicity of PANOs. |

| Influence of Oxygen Levels | Hypoxic conditions can favor reduction, while oxidative conditions can inhibit it. nih.gov | The local tissue environment can impact the metabolic fate of the PANO. |

Theoretical Unimolecular (SN1) and Bimolecular (SN2) Nucleophilic Substitution Mechanisms at Specific Carbons

The potential for nucleophilic substitution reactions at the carbon atoms of the necine base of this compound is a key aspect of its chemical reactivity. Theoretical considerations of unimolecular (SN1) and bimolecular (SN2) mechanisms at the C7 carbon provide insight into potential transformation pathways.

In a theoretical consideration of a nucleophilic substitution reaction at the C7 position of 7-O-acetylintermedine N-oxide by a hydroxide (B78521) anion, both SN1 and SN2 pathways can be postulated. researchgate.net

The SN1 mechanism would proceed in a stepwise manner. The first and rate-determining step involves the departure of the leaving group (the acetyl group) to form a planar carbocation intermediate. researchgate.net This is followed by a rapid attack of the nucleophile (hydroxide ion) on the carbocation. researchgate.net Due to the planar nature of the carbocation, the nucleophile can attack from either face, which would be expected to result in a racemic mixture of products. researchgate.net In this specific case, the expected products would be a mixture of rinderine N-oxide and echinatine N-oxide. researchgate.net

The SN2 mechanism , in contrast, is a concerted, one-step process. The nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of the stereochemistry at that carbon center. researchgate.net This backside attack would result in a predictable stereochemical outcome. researchgate.net For 7-O-acetylintermedine N-oxide, an SN2 reaction at the C7 position would also be expected to yield rinderine N-oxide or echinatine N-oxide, but with a specific stereochemistry resulting from the inversion of configuration. researchgate.net

Interestingly, in a study analyzing the reaction of acetylated PA N-oxides, it was observed that in samples with decreased levels of the acetylated compounds, neither echinatine N-oxide nor rinderine N-oxide were detected. researchgate.net This finding suggests that the reaction of 7-O-acetylintermedine N-oxide to intermedine N-oxide or lycopsamine (B1675737) N-oxide does not proceed via a direct SN1 or SN2 mechanism at the C7 atom under the studied conditions. researchgate.net

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Mechanism | Stepwise: formation of a carbocation intermediate. researchgate.net | Concerted: one-step process. researchgate.net |

| Intermediate | Planar carbocation. researchgate.net | No intermediate, only a transition state. |

| Stereochemistry | Racemization (attack from either side of the planar carbocation). researchgate.net | Inversion of configuration (backside attack). researchgate.net |

| Expected Products | Racemic mixture of rinderine N-oxide and echinatine N-oxide. researchgate.net | Stereospecific formation of rinderine N-oxide or echinatine N-oxide. researchgate.net |

Biosynthetic Pathways and Genetic Regulation of Pyrrolizidine Alkaloids Incorporating 7 Acetylintermedine N Oxide

Enzymatic Catalysis in Necine Base Formation

The formation of the bicyclic necine base is the foundational pathway for all pyrrolizidine (B1209537) alkaloids. This process begins with common polyamines and proceeds through several enzyme-catalyzed steps to create the characteristic pyrrolizidine ring system.

The first committed step in the biosynthesis of the necine base is catalyzed by the enzyme homospermidine synthase (HSS) nih.govpnas.orgsemanticscholar.org. HSS is recognized as the key, pathway-specific enzyme that channels primary metabolites into PA production nih.govoup.comencyclopedia.pub. The enzyme facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine, the unique precursor for the necine base nih.govcdnsciencepub.com.

Research has revealed a fascinating evolutionary origin for HSS. Gene cloning and sequence comparison studies have demonstrated that HSS evolved from deoxyhypusine synthase (DHS), a highly conserved and essential enzyme in primary metabolism responsible for activating the translation initiation factor 5A nih.govpnas.orgsemanticscholar.orgoup.com. This evolutionary recruitment of a primary metabolism gene for a role in secondary metabolism provides insight into the sporadic distribution of PAs across different plant families nih.govpnas.org.

Table 1: Key Enzymes in Necine Base and Necic Acid Formation

| Enzyme | Abbreviation | Substrate(s) | Product | Role in PA Biosynthesis |

|---|---|---|---|---|

| Homospermidine Synthase | HSS | Putrescine, Spermidine | Homospermidine | First committed step in necine base synthesis |

| Diamine Oxidase | - | Homospermidine | Pyrrolizidine ring precursor | Oxidation and cyclization to form the necine base |

Following the synthesis of homospermidine, subsequent enzymatic reactions are required to form the bicyclic necine base. Studies have indicated that a copper-dependent diamine oxidase is involved in this downstream processing nih.gov. This type of enzyme catalyzes the oxidation of the primary amine groups of homospermidine, which is followed by spontaneous cyclization reactions (intramolecular Schiff base formation) to create the pyrrolizidine ring structure nih.gov. The involvement of a diamine oxidase is supported by experiments where the application of inhibitors like 2-hydroxyethylhydrazine led to the accumulation of homospermidine and a corresponding decrease in PA production nih.gov. The saturated necine base trachelanthamidine has been identified as a key intermediate and the common precursor that is subsequently modified and esterified uni-kiel.denih.gov.

Necic Acid Moiety Elaboration and Esterification Processes

The structural diversity of PAs, including lycopsamine-type alkaloids like 7-Acetylintermedine (B1226797) N-oxide, arises from the esterification of the necine base with various necic acids nih.gov. Unlike the conserved pathway for the necine base, the biosynthesis of necic acids is varied nih.gov. These acids are often derived from common amino acids, such as isoleucine, valine, and threonine rsc.orgnih.gov.

For lycopsamine-type PAs, which feature a branched C7 necic acid, a key enzyme has been identified as a duplicate of an acetohydroxyacid synthase (AHAS), named C7-hydroxyacid synthase (C7HAS) uni-kiel.de. This enzyme catalyzes the first specific step in the formation of the C7-necic acid moiety by transferring an activated acetaldehyde group from pyruvate to 2-oxoisovalerate, forming C7-pronecic acid uni-kiel.deuni-kiel.de.

The final steps in PA biosynthesis involve the esterification of the necine base, typically at the C-9 and sometimes the C-7 hydroxyl groups, with these necic acids nih.gov. Further modifications, such as hydroxylation and acetylation, contribute to the diversity of final PA structures nih.gov. The formation of 7-Acetylintermedine N-oxide involves the acetylation of the hydroxyl group on the necic acid moiety of intermedine (B191556), followed by N-oxidation of the necine base nitrogen. N-oxidation is a common and reversible modification of PAs, and most PAs are genuinely present in plants as their N-oxide forms nih.govnih.gov.

Molecular Genetic Approaches to Modulating Pyrrolizidine Alkaloid Biosynthesis (e.g., RNAi Knockdown Studies)

Molecular genetic tools have proven powerful in elucidating and manipulating the PA biosynthetic pathway. RNA interference (RNAi) is a gene-silencing technique that can be used to downregulate the expression of specific genes, thereby revealing their function nih.gov. Transient RNAi systems have been successfully employed to identify regulatory factor genes involved in other alkaloid biosynthetic pathways nih.gov.

More targeted approaches using stable transformation have provided definitive evidence for the roles of key biosynthetic genes. For instance, the application of CRISPR/Cas9 gene editing to create knock-out mutations in the homospermidine synthase (HSS) gene has been shown to dramatically affect PA production researchgate.net. Inactivation of even one of the two HSS alleles resulted in significantly reduced homospermidine and PA content, while the knockout of both alleles led to the complete elimination of detectable alkaloids researchgate.net. Similarly, knocking out the gene for C7HAS resulted in PA-free hairy root cultures, confirming its crucial role in the biosynthesis of lycopsamine-type PAs uni-kiel.de. These studies unequivocally demonstrate that modulating the expression of key pathway genes can alter the accumulation of PAs.

Tissue and Organ-Specific Biosynthetic Localization

The biosynthesis of pyrrolizidine alkaloids is not ubiquitous throughout the plant but is instead localized to specific tissues and organs, a pattern that varies significantly between plant families and species nih.gov.

In many species of the Asteraceae family, such as Senecio, PA biosynthesis occurs exclusively in the roots oup.compnas.org. From the roots, the synthesized PAs, typically as N-oxides, are transported via the phloem to other parts of the plant, particularly to the shoots and reproductive organs like inflorescences, where they accumulate for defense oup.compnas.orgresearchgate.net.

In contrast, the localization of PA synthesis is more varied within the Boraginaceae family nih.govresearchgate.net. For example, in Heliotropium indicum, the expression of HSS and thus PA synthesis is located in the shoots, specifically in the lower epidermis of young leaves nih.govnih.gov. In Symphytum officinale (comfrey), HSS is expressed in the endodermis of the roots, but also in young leaves near inflorescences, suggesting multiple sites of synthesis nih.govoup.com. In Cynoglossum officinale, biosynthesis appears to be restricted to the roots nih.govnih.gov. This species-specific localization of the biosynthetic machinery highlights the complex regulatory control governing the production and distribution of these defensive compounds.

Table 2: Localization of Pyrrolizidine Alkaloid Biosynthesis in Various Plant Species

| Plant Species | Family | Primary Site of Biosynthesis | Reference |

|---|---|---|---|

| Senecio vernalis | Asteraceae | Roots | oup.compnas.org |

| Eupatorium cannabinum | Asteraceae | Roots | pnas.org |

| Heliotropium indicum | Boraginaceae | Shoots (leaf epidermis) | nih.govnih.gov |

| Symphytum officinale | Boraginaceae | Roots (endodermis) and young leaves | nih.govoup.com |

| Cynoglossum officinale | Boraginaceae | Roots | nih.govnih.gov |

Ecological Occurrence and Botanical Distribution of 7 Acetylintermedine N Oxide

Natural Occurrence in Specific Plant Genera and Species

7-Acetylintermedine (B1226797) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a secondary metabolite found in various plant species, primarily within the Boraginaceae family. mdpi.com Its presence has been documented in several genera, including Symphytum (comfrey), Echium (viper's bugloss), and Amsinckia (fiddlenecks). researchgate.netresearchgate.netusda.gov

In the genus Symphytum, particularly in Symphytum officinale (common comfrey), 7-acetylintermedine N-oxide has been identified as a major PA component. researchgate.netthieme-connect.com Studies on hairy root cultures of S. officinale have shown that this compound can constitute a significant portion, approximately 56%, of the total PA content. thieme-connect.comresearchgate.net Research has also detected 7-O-acetylintermedine-N-oxide in S. officinale. researchgate.net

Within the genus Echium, while a diverse range of PAs are present, the profile can vary significantly between species. For instance, while Echium plantagineum produces a complex mixture of PAs, analyses of Echium vulgare have not always detected this compound, highlighting the species-specific nature of PA profiles within the same genus. researchgate.net

The genus Amsinckia is also known to produce a variety of PAs. In Amsinckia intermedia, this compound has been identified alongside other related alkaloids. usda.gov Specifically, it has been detected in collections of Amsinckia intermedia from Arizona. usda.gov The presence of 7-acetylintermedine has also been noted in Onosma alborosea. researchgate.net

The following table summarizes the occurrence of this compound and related compounds in the specified plant genera.

Table 1: Occurrence of this compound and Related Pyrrolizidine Alkaloids in Selected Plant Genera

| Plant Genus | Plant Species | Compound | Reference |

|---|---|---|---|

| Symphytum | Symphytum officinale | This compound | researchgate.netthieme-connect.com |

| Symphytum officinale | 7-O-acetylintermedine-N-oxide | researchgate.net | |

| Amsinckia | Amsinckia intermedia | 7-acetylintermedine-N-oxide | usda.gov |

Factors Influencing Intra- and Inter-species Variation in Pyrrolizidine Alkaloid Profiles

The concentration and composition of pyrrolizidine alkaloids, including this compound, are not static. They are influenced by a variety of internal and external factors, leading to significant variation both within and between plant species. tandfonline.com

Environmental conditions play a crucial role in modulating PA profiles in plants. tandfonline.com Factors such as climate, geographical origin, and soil conditions can significantly influence the abundance of these secondary metabolites. tandfonline.comresearchgate.net For instance, an increase in air temperature and a decrease in precipitation have been shown to increase alkaloid accumulation in the roots and shoots of some Boraginaceae species. researchgate.net Soil composition, including the content of microelements like copper, zinc, and molybdenum, has also been correlated with PA levels. researchgate.net

A study on comfrey (B1233415) (Symphytum officinale) revealed that growing conditions, such as the level of sun exposure, likely affect the content of 7'-acetylintermedine N-oxide in the plant's roots. mdpi.com This suggests that cultivation practices can have a direct impact on the chemical profile of the plant.

The distribution of PAs, including this compound, is not uniform throughout the plant. tandfonline.com Different plant organs can exhibit distinct PA profiles and concentrations. researchgate.net In Symphytum officinale, for example, factor analysis has shown a clear distinction between the PA profiles of the roots and leaves. mdpi.com The roots are characterized by higher levels of 7'-acetylintermedine N-oxide, while the leaves contain more lycopsamine (B1675737) and intermedine (B191556). mdpi.com In general, comfrey leaves contain significantly lower concentrations of PAs compared to the roots. researchgate.netmdpi.com This differential allocation of PAs within the plant suggests specific physiological roles and transport mechanisms, with N-oxides often serving as the primary transport and storage form. tandfonline.com

Role as Chemical Defense Compounds in Plant-Herbivore Interactions

Pyrrolizidine alkaloids are widely recognized as chemical defense compounds that protect plants from herbivores. mdpi.comtandfonline.comphytolab.comresearchgate.net The production of these toxic secondary metabolites is a key evolutionary strategy for deterring consumption by a wide range of organisms, from insects to mammals. thieme-connect.comphytolab.com

The toxicity of PAs, which often manifests as hepatotoxicity, is a significant deterrent to many generalist herbivores. mdpi.comnih.gov However, the effectiveness of this defense can be nuanced. PAs exist in two forms: the tertiary free bases and their corresponding N-oxides. tandfonline.com PA N-oxides, such as this compound, are generally considered less bioactive against insect herbivores than their free base counterparts. frontiersin.org Despite this, PA N-oxides are the predominant form stored in many plants. researchgate.netfrontiersin.org

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 7 Acetylintermedine N Oxide

Extraction and Sample Preparation Techniques

The primary goal of sample preparation is to extract 7-Acetylintermedine (B1226797) N-oxide from the sample matrix and remove interfering substances that could compromise the accuracy and sensitivity of subsequent analysis. The choice of technique is highly dependent on the matrix and the physicochemical properties of the alkaloid.

The extraction of 7-Acetylintermedine N-oxide, along with other pyrrolizidine (B1209537) alkaloids (PAs), typically begins with liquid extraction from the solid or liquid sample. Acidified aqueous solutions are commonly employed to protonate the nitrogen atom of the alkaloids, enhancing their solubility in the extraction solvent. For instance, methods have been developed using 0.05 M sulfuric acid or aqueous methanol (B129727) acidified with organic acids like formic or citric acid. sciex.comresearchgate.nettandfonline.com The extraction process is often aided by sonication to ensure the complete release of the analytes from the sample material. sciex.combund.demdpi.com

Following the initial liquid extraction, the crude extract is typically purified and concentrated using Solid-Phase Extraction (SPE). This step is critical for removing matrix components like fats, sugars, and pigments that can interfere with chromatographic analysis. sciex.com Strong Cation Exchange (SCX) SPE is a widely used and effective technique for isolating PAs and PANOs. mdpi.comacs.org The general procedure involves:

Conditioning: The SCX cartridge is pre-treated, usually with methanol and water. bund.de

Loading: The acidified and filtered sample extract is passed through the cartridge, where the protonated alkaloids are retained by the strong cation exchanger.

Washing: The cartridge is washed with water and a weak acid to remove neutral and weakly-bound impurities. mdpi.com

Elution: The target alkaloids are eluted using a basic solution, typically ammoniated methanol, which neutralizes the charge on the alkaloids, releasing them from the sorbent. mdpi.com

Reversed-phase C18 cartridges have also been utilized for cleanup, where PAs are retained and then eluted with methanol. sciex.combund.de Recent research has also explored novel cation exchange materials, such as sulfonated halloysite (B83129) nanotubes, which have demonstrated high efficiency for the selective extraction of PAs from complex samples like honey. rsc.orgmdpi.com

The optimization of SPE is crucial for achieving high recovery rates. Parameters such as the choice of sorbent, sample pH, and the composition and volume of washing and elution solvents must be carefully adjusted.

Table 1: Example Solid-Phase Extraction (SPE) Protocols for Pyrrolizidine Alkaloids

| Parameter | Protocol 1: Strong Cation Exchange (SCX) | Protocol 2: Reversed-Phase (C18) |

| Cartridge Type | Strong Cation Exchange (e.g., Cleanert PCX) mdpi.com | Reversed-Phase C18 sciex.combund.de |

| Conditioning | 5 mL methanol, followed by 5 mL water mdpi.com | 5 mL methanol, followed by 5 mL water bund.de |

| Sample Loading | Acidified sample extract mdpi.com | Neutralized sample extract filtrate bund.de |

| Washing Step | 2 x 5 mL water, followed by 5 mL 1% formic acid mdpi.com | 2 x 5 mL water bund.de |

| Elution Solvent | 5 mL of 0.5% ammonia (B1221849) in methanol mdpi.com | 2 x 5 mL methanol bund.de |

The chemical complexity of food and herbal matrices can significantly impact the quantitative analysis of this compound. Matrix effects , which are the alteration of analyte ionization efficiency due to co-eluting compounds, can lead to signal suppression or enhancement, resulting in inaccurate quantification. chromatographytoday.comeurl-pesticides.eu These effects are highly variable and depend on the specific combination of analyte and matrix. nih.gov To mitigate this, a common strategy is the use of matrix-matched calibration standards, where the calibration curve is prepared in a blank extract of the same matrix to compensate for potential signal alteration. bund.de

The chemical stability of this compound during sample preparation is a critical concern that can lead to significant analytical errors. Research has shown that this compound is susceptible to deacetylation, converting to its corresponding compound, intermedine (B191556) N-oxide. researchgate.netresearchgate.net This reaction is particularly pronounced when extracts are evaporated in a protic solvent, such as methanol, under alkaline conditions—conditions often created during the elution step from SCX-SPE cartridges. researchgate.netresearchgate.net This instability can lead to a near-total loss of this compound and a corresponding increase in the concentration of intermedine N-oxide, skewing analytical results. researchgate.net In some method development studies, this compound exhibited extremely poor recovery (less than 1%) when using certain cation-exchange cartridges, leading to its exclusion from the validated method. nih.gov These findings underscore the necessity of carefully evaluating analyte stability during every step of method development. researchgate.net

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone of analyzing this compound, enabling its separation from isomers and other related compounds present in the purified extract.

HPLC, and more recently UHPLC, coupled with tandem mass spectrometry (MS/MS), is the most prevalent and effective technique for the analysis of this compound and other PANOs. mdpi.comnih.gov The use of UHPLC provides significant advantages, including higher resolution, increased sensitivity, and shorter analysis times compared to conventional HPLC. mdpi.com

Separation is typically achieved on reversed-phase columns, with C18 phases being the most common choice. mdpi.comsciex.comfrontiersin.org The mobile phase usually consists of a gradient mixture of water and an organic solvent (methanol or acetonitrile), modified with additives like formic acid or ammonium (B1175870) formate. mdpi.commdpi.com These additives help to control the pH and improve the peak shape and ionization efficiency of the target analytes in the mass spectrometer source. A key challenge in the analysis is the chromatographic separation of isomeric compounds, such as this compound and its stereoisomer 7-acetyllycopsamine (B1675738) N-oxide, which often requires highly optimized chromatographic conditions. mdpi.comnih.gov

Table 2: Example UHPLC-MS/MS Conditions for Pyrrolizidine Alkaloid Analysis

| Parameter | Condition A mdpi.com | Condition B frontiersin.org |

| Instrument | UHPLC with Triple-Quadrupole MS | UPLC with Q-TOF MS |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | UPLC HSS T3 (1.0 mm × 100 mm, 1.8 µm) |

| Column Temp. | 40 °C | 35 °C |

| Mobile Phase A | Water with 0.1% formic acid | 0.2 mmol L⁻¹ ammonium acetate (B1210297) in water |

| Mobile Phase B | Methanol with 0.1% formic acid | 0.1% formic acid in methanol |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) | Quadrupole-Time of Flight Mass Spectrometry (Q-TOF-MS) |

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds. filab.fr However, its application for the direct analysis of PANOs like this compound is limited. researchgate.net N-oxides are polar, non-volatile, and thermally labile, meaning they tend to decompose at the high temperatures used in the GC injector and column. researchgate.net

To analyze N-oxides by GC, a chemical derivatization or reduction step is required prior to injection. researchgate.net The most common approach involves reducing the N-oxides to their corresponding tertiary pyrrolizidine alkaloid bases using a reducing agent like zinc dust. acs.org The resulting tertiary PAs are more volatile and stable for GC analysis. However, this pre-analytical reduction step adds complexity, increases the potential for sample loss, and makes it impossible to differentiate between PAs and PANOs that were originally present in the sample. For these reasons, LC-MS/MS is overwhelmingly the preferred method for the analysis of this compound. mdpi.com

Capillary Electrophoresis (CE) offers a high-efficiency alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. taylorfrancis.com As basic compounds, PAs and PANOs are protonated in acidic buffers and are well-suited for CE analysis. Various modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been applied to the analysis of this compound class. taylorfrancis.comnih.gov

A significant advantage of CE is its ability to achieve high-resolution separations with very small sample volumes. To overcome the sometimes limited sensitivity of CE, especially with UV detection, online sample concentration techniques can be employed. One such method, dynamic pH junction-sweeping, has been shown to enhance concentration sensitivity by factors of up to 90-fold for certain toxic PAs. nih.gov This technique involves injecting a large volume of the sample in a low-pH buffer into a capillary containing a high-pH separation buffer, causing the analytes to stack into a very sharp band. nih.gov While CE is a powerful technique for PA analysis, its application specifically for this compound is less documented in the literature compared to the more established LC-MS methods. capes.gov.br

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) stands as a primary tool for the analysis of PAs due to its high resolution, sensitivity, and throughput. nih.gov Continuous advancements in MS technologies have significantly improved the efficiency and accuracy of detecting and quantifying compounds like this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the selective and sensitive quantification of PAs. researchgate.net In MS/MS, specific precursor ions are selected and fragmented to produce characteristic product ions, which are then detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, enhances selectivity by minimizing matrix interferences, which is crucial for complex samples like herbal extracts and food products. researchgate.net For instance, the transition of the precursor ion to a specific product ion can be monitored for quantitative analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS), provides highly accurate mass measurements. researchgate.net This capability allows for the determination of the elemental composition of an analyte, which is invaluable for the identification of unknown PAs and their metabolites without the need for authentic standards. researchgate.net HRMS is particularly useful in non-targeted screening approaches to identify a wide range of PAs in a single analysis. Recent studies have demonstrated the application of LC-HRMS for comparing PA profiles in various samples, enabling the identification of all PA types, including saturated and non-cancerogenic forms. nih.gov

A study on comfrey (B1233415) roots and leaves utilized HPLC-MS/MS in MRM mode for the qualitative and quantitative analysis of various PAs, confirming differences in PA content based on the plant part and geographical origin. researchgate.net Another study developed a UHPLC-MS/MS method for the simultaneous determination of PAs in Artemisia capillaris, showcasing the method's high selectivity, precision, and accuracy. researchgate.net

Ionization Techniques (ESI, APCI) and Fragmentation Analysis

The choice of ionization technique is critical for the successful mass spectrometric analysis of PAs. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly used methods. ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds like PA N-oxides, typically generating protonated molecules [M+H]+ in positive ion mode. researchgate.net APCI is another effective ionization method, and has been successfully used in the on-line structure characterization of various PAs, including N-oxides and free bases, from plant extracts. researchgate.net

Fragmentation analysis, induced by collision-induced dissociation (CID) in the mass spectrometer, provides crucial structural information about the analyte. The fragmentation patterns of PAs are often characteristic of their structural class. For this compound, specific fragment ions can be observed that correspond to the necine base and the necic acid moieties. For example, a study reported characteristic fragment ions for a 7-acetylintermedine-N-oxide type structure, including m/z 298 and 180, which are indicative of a 7-acetate of an unsaturated necine base. researchgate.net Another source detailed the fragmentation of this compound (C17H27NO7), with a precursor m/z of 358.1860, yielding prominent product ions at m/z 214.1070, 137.0834, and 180.1016. unisa.it This detailed fragmentation data is essential for the confident identification of the compound.

The table below summarizes the mass spectrometric parameters for this compound as reported in a recent study. unisa.it

| Compound Name | Formula | Precursor m/z | Product Ions (m/z) and Relative Abundance |

| This compound | C17H27NO7 | 358.1860 | 214.1070 (100); 137.0834 (50); 180.1016 (43); 136.0756 (24); 120.0808 (22); 119.0731 (19); 118.0651 (14) |

Computational and Chemometric Approaches in Metabolite Profiling

The vast amount of data generated by modern analytical instruments necessitates the use of sophisticated computational and chemometric tools for efficient data processing, metabolite identification, and sample classification.

Data Processing and Annotation Tools (e.g., Sirius4, CSI:FingerID, XCMS)

Several bioinformatics tools are employed for processing and annotating the complex datasets from metabolomic studies of PAs. XCMS is an open-source R package widely used for non-targeted data processing, including feature detection, retention time correction, and alignment of mass spectral data from multiple samples. uni-kiel.deeawag.ch It can effectively identify mass features that differ significantly between sample groups. uni-kiel.de

For the structural elucidation of unknown compounds, tools like Sirius4 and CSI:FingerID are invaluable. uni-kiel.deeawag.ch Sirius4 can analyze MS/MS spectra to predict the molecular formula and fragmentation patterns of a compound. uni-kiel.de CSI:FingerID then compares the experimental fragmentation spectrum against a large in-silico spectral library to identify the most likely chemical structure. uni-kiel.deeawag.ch These tools have been successfully applied in the metabolomic analysis of PAs in plants like Symphytum officinale to identify compounds such as trachelanthamine (B78425) and its N-oxide. uni-kiel.de

Chemometric Analysis for Profile Differentiation

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from chemical data. unipd.it In the context of PA analysis, chemometric techniques are used to differentiate between samples based on their PA profiles. Principal Component Analysis (PCA) and Factor Analysis are often used to visualize the variation within a dataset and to identify the PAs that contribute most to the observed differences between sample groups, such as comfrey roots and leaves from different geographical origins or cultivation conditions. researchgate.net

These statistical approaches can reveal patterns and relationships that are not apparent from univariate analysis, providing a more holistic understanding of the factors influencing PA composition. unipd.it For instance, chemometric analysis has been used to discriminate between bee pollen samples contaminated with PAs and their N-oxides. unipd.it It has also been applied to differentiate milk samples based on the feeding systems of the animals, demonstrating its broad applicability in food authentication and safety assessment. unipd.it

Mechanistic Studies of Molecular Interactions Involving 7 Acetylintermedine N Oxide Analogues

Intra- and Intermolecular Hydrogen Bonding Networks in N-Oxides

The N-oxide functional group in 7-Acetylintermedine (B1226797) N-oxide introduces a highly polar site capable of participating in significant hydrogen bonding. The oxygen atom of the N-O group is a strong hydrogen bond acceptor, while the hydroxyl groups within the necine base and the acetyl group can act as both hydrogen bond donors and acceptors. These characteristics allow for the formation of complex intra- and intermolecular hydrogen bonding networks.

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

7-Acetylintermedine N-oxide analogues can form extensive intermolecular hydrogen bonding networks with solvent molecules (like water) and other surrounding molecules. The N-oxide oxygen is a primary site for accepting hydrogen bonds from donor molecules. Similarly, the hydroxyl groups can donate hydrogen bonds to acceptor molecules. These intermolecular interactions are critical in determining the solubility, crystal packing, and biological interactions of these compounds. In an aqueous environment, water molecules can form a hydration shell around the polar functional groups of the this compound analogue, influencing its bioavailability and distribution.

The formation of dimers or larger aggregates through intermolecular hydrogen bonding is also a possibility. In such arrangements, one molecule's hydroxyl group could interact with the N-oxide oxygen of a neighboring molecule, leading to self-assembly.

| Interaction Type | Donor | Acceptor | Potential Significance |

| Intramolecular | C7-OH | N-Oxide Oxygen | Influences molecular conformation and reactivity. |

| Intramolecular | Necine Base OH | Acetyl Oxygen | Affects the orientation of the acetyl group. |

| Intermolecular | Solvent (e.g., Water) | N-Oxide Oxygen | Enhances solubility in protic solvents. |

| Intermolecular | Necine Base OH | Solvent (e.g., Water) | Contributes to the hydration shell. |

| Intermolecular (Dimer) | Molecule A: C7-OH | Molecule B: N-Oxide Oxygen | Leads to self-assembly and aggregation. |

Computational Chemistry Approaches for Understanding Proton Transfer and Electron Density

To gain a deeper, quantitative understanding of the molecular interactions of this compound analogues, various computational chemistry methods are employed. These techniques allow for the detailed investigation of electronic structure, reaction mechanisms, and non-covalent interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For this compound analogues, DFT simulations can provide valuable insights into:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including the conformation of the pyrrolizidine (B1209537) rings and the orientation of the acetyl group.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be used to identify characteristic vibrational modes associated with the N-oxide and hydroxyl groups, and how these are affected by hydrogen bonding.

Proton Transfer Barriers: Calculating the energy profile for the transfer of a proton between the hydroxyl groups and the N-oxide oxygen. This is crucial for understanding potential tautomeric equilibria and reactivity.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited-state properties. TD-DFT simulations can predict the electronic absorption and emission spectra, providing information on how molecular interactions influence the photophysical properties of these compounds.

| Parameter | Application in this compound Studies |

| Optimized Geometry | Prediction of stable conformations and intramolecular hydrogen bond lengths. |

| Vibrational Frequencies | Identification of O-H and N-O stretching frequencies and their shifts upon hydrogen bonding. |

| Proton Transfer Energy | Calculation of the energy barrier for proton transfer from a hydroxyl group to the N-oxide oxygen. |

| Electronic Spectra (TD-DFT) | Prediction of UV-Vis absorption maxima and their shifts in different solvent environments. |

Symmetry-Adapted Perturbation Theory (SAPT) is a method used to calculate and decompose the interaction energy between two or more molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the non-covalent interactions.

Electrostatics: The interaction between the permanent charge distributions of the molecules. Given the polar N-O bond, this is expected to be a significant attractive component.

Exchange: A purely quantum mechanical effect arising from the Pauli exclusion principle, leading to short-range repulsion.

Induction: The distortion of the electron cloud of one molecule by the electric field of the other, leading to attraction.

Dispersion: Attractive forces arising from correlated fluctuations in the electron clouds of the interacting molecules.

| Interaction Component | Description | Expected Contribution for this compound Interactions |

| Electrostatics | Interaction of permanent multipoles. | Strong and attractive, due to the polar N-O bond and hydroxyl groups. |

| Exchange | Short-range repulsion due to overlapping electron clouds. | Significant at close contact distances. |

| Induction | Polarization of one molecule by another. | Moderate, due to the polar nature of the functional groups. |

| Dispersion | Correlated electron fluctuations. | A significant attractive contribution to the overall interaction energy. |

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and charge transfer between orbitals within a molecule or between interacting molecules. In the context of this compound analogues, NBO analysis can reveal:

Hyperconjugative Interactions: The donation of electron density from a filled bonding orbital or lone pair to an empty antibonding orbital. This can provide insight into the stability of certain conformations and the nature of intramolecular interactions.

Charge Transfer in Hydrogen Bonds: Quantifying the amount of charge transferred from the lone pair of the hydrogen bond acceptor (e.g., the N-oxide oxygen) to the antibonding orbital of the hydrogen bond donor's X-H bond (e.g., the O-H of a hydroxyl group). The magnitude of this charge transfer is correlated with the strength of the hydrogen bond.

| NBO Interaction | Donor Orbital | Acceptor Orbital | Significance |

| Intramolecular Hyperconjugation | Lone pair of N-oxide oxygen | Antibonding σ* of adjacent C-C or C-H bonds | Contributes to molecular stability. |

| Intermolecular Hydrogen Bond | Lone pair of N-oxide oxygen | Antibonding σ* of donor O-H bond | Quantifies the strength of the hydrogen bond through charge transfer. |

Future Directions and Emerging Research Avenues

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

Pyrrolizidine (B1209537) alkaloids are synthesized by plants as a defense mechanism against herbivores. nih.gov The biosynthesis of these complex molecules, including 7-Acetylintermedine (B1226797) N-oxide, involves a series of enzymatic reactions that are not yet fully understood. PAs are esters composed of a necine base (a derivative of pyrrolizidine) and one or more necic acid units. nih.gov The final structures are often modified through reactions such as hydroxylation, acetylation, and N-oxidation.

While the general pathway starts with the conversion of amino acids to the necine base, the specific enzymes that catalyze the esterification of the necine base with necic acids and the subsequent acetylation and N-oxidation to form 7-Acetylintermedine N-oxide remain largely uncharacterized. The N-oxidation step is particularly crucial, as PAs can exist as both tertiary free bases and their corresponding N-oxides, with the latter often being the more abundant form in plants. researchgate.netresearchgate.net Identifying and characterizing the specific transferases, oxidases, and other enzymes involved in these final biosynthetic steps is a key area for future research. This knowledge could enable the development of strategies to control the production of these alkaloids in plants.

Table 1: Key Biosynthetic Steps for Pyrrolizidine Alkaloids

| Biosynthetic Step | Precursor(s) | Resulting Structure | Known/Unknown Status |

| Necine Base Formation | Amino acids (e.g., polyamines) | Pyrrolizidine core | General pathway known, specific enzymes vary |

| Esterification | Necine base, Necic acids | PA mono or diester | Specific esterifying enzymes largely uncharacterized |

| Acetylation | PA monoester (e.g., Intermedine) | Acetylated PA (e.g., 7-Acetylintermedine) | Acetyltransferases not fully identified |

| N-oxidation | Tertiary amine PA | PA N-oxide | N-oxidizing enzymes not fully characterized |

Development of Novel Analytical Strategies for Comprehensive Pyrrolizidine Alkaloid Profiling

The accurate detection and quantification of this compound and other PAs in complex matrices like plants, honey, and milk are critical. researchgate.net Modern analytical chemistry has made significant strides in this area, moving towards highly sensitive and specific methods.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have become the state-of-the-art for PA analysis. mdpi.commdpi.com These techniques offer low detection limits and the capability to simultaneously measure both PA free bases and their N-oxides in a single run. mdpi.comresearchgate.net Sample preparation is a critical step, often involving solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. nih.govnih.gov

Despite these advances, challenges remain. A significant issue is the separation of isomers, such as intermedine (B191556) and lycopsamine (B1675737), and their acetylated N-oxide derivatives, which often co-occur and have identical masses. mdpi.comnih.gov Future research is focused on developing more sophisticated chromatographic methods and high-resolution mass spectrometry techniques to improve the separation and confident identification of these isomers. Furthermore, creating comprehensive analytical methods to screen for a wider array of the over 660 known PAs is an ongoing goal. nih.gov

Table 2: Comparison of Analytical Methods for Pyrrolizidine Alkaloid (PA) Analysis

| Technique | Sample Preparation | Detection Principle | Advantages | Challenges |

| UHPLC-MS/MS | Solid-Phase Extraction (SPE) | Mass-to-charge ratio | High sensitivity (LODs 0.015–0.75 µg/kg), high selectivity, simultaneous detection of PAs and N-oxides. nih.gov | Co-elution of isomers, matrix effects. mdpi.comnih.gov |

| HPLC-DAD | Liquid-Liquid Extraction | UV-Vis Absorbance | Less expensive than MS | Lower sensitivity and selectivity compared to MS. mdpi.com |

| GC-MS | Derivatization, Reduction of N-oxides | Mass-to-charge ratio | Good for volatile compounds | Cannot directly identify PA N-oxides, requires extensive sample preparation. mdpi.com |

Advanced Structural Studies of Conformational Dynamics and Stereochemical Control

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. PAs possess multiple stereocenters, leading to a variety of isomers with potentially different properties. nih.gov The stereochemistry at the C7 position, where the acetyl group is attached, is of particular interest.

Studies have explored the potential for changes in stereochemistry during chemical reactions. For instance, a nucleophilic substitution reaction at the C7 atom could proceed via an SN1 or SN2 mechanism. researchgate.net An SN2 mechanism would cause an inversion of the stereochemistry at this position. researchgate.net Understanding these reaction dynamics is crucial, especially during analytical extraction procedures where pH and solvent conditions could inadvertently alter the molecule's structure. researchgate.net For example, research has shown that acetylated PA N-oxides can be deacetylated to their corresponding compounds under alkaline conditions in a protic solvent like methanol (B129727). researchgate.net Advanced spectroscopic and computational modeling techniques are needed to further investigate the conformational dynamics and the factors that control the stereochemical outcomes of reactions involving this compound.

Deeper Exploration of Ecological Roles and Plant-Environment Interactions

The primary ecological role of pyrrolizidine alkaloids is believed to be chemical defense against herbivores. mdpi.com The production and concentration of these compounds, including this compound, are not static but can be influenced by a range of environmental factors.

Research has shown a relationship between growing conditions and the concentration of this compound in the roots of comfrey (B1233415) (Symphytum officinale). mdpi.com Specifically, factors such as the level of sunlight (insolation) appear to impact the synthesis of this compound. mdpi.com Plants grown in sunnier locations may exhibit different PA profiles compared to those grown in less sunny conditions. mdpi.com This highlights a dynamic interplay between the plant's genetics, its metabolic pathways, and its immediate environment.

Future studies should aim to further untangle these complex interactions. Investigating how abiotic stressors (e.g., drought, nutrient availability) and biotic factors (e.g., herbivore pressure, pathogen attack) quantitatively affect the expression of the biosynthetic genes and the resulting accumulation of this compound will provide a more complete picture of its ecological function.

Q & A

Q. What are the primary biosynthetic precursors of this compound in plants like Symphytum officinale (comfrey)?

- Answer : Biosynthesis begins with homospermidine, synthesized from spermidine and putrescine via homospermidine synthase (HSS). Subsequent esterification and N-oxidation steps yield this compound. Pathway validation requires RNAi silencing of HSS in hairy root cultures to track intermediate depletion .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylation, N-oxidation) affect the genotoxic potency of this compound compared to its parent alkaloid?

- Answer : N-oxidation generally reduces genotoxicity by enhancing solubility and excretion, but acetylation may counteract this. For example, this compound exhibits comparable potency to non-acetylated intermedine in vitro, unlike 7-acetyllycopsamine N-oxide, which is more potent. This discrepancy requires dose-response assays (e.g., Ames test, micronucleus) and SAR analysis to isolate contributing structural motifs .

Q. How can computational models predict the mutagenic potential of this compound given its aromatic N-oxide substructure?

- Answer : Structure-activity relationship (SAR) fingerprinting, as described in Mutagenesis (2019), identifies substructures linked to DNA reactivity. While the general aromatic N-oxide alert is unreliable, subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) can be applied. Computational tools like Leadscope’s expert-rule-based model integrate these substructures to refine predictions .

Q. What experimental strategies resolve contradictions in genotoxicity data between this compound and other acetylated PAs?

- Answer : Use iterative in vitro/in silico approaches:

- Step 1 : Compare metabolic activation pathways (e.g., cytochrome P450-mediated N-oxide reduction) using liver S9 fractions.

- Step 2 : Apply SAR fingerprinting to identify acetyl-specific interactions with DNA adducts.

- Step 3 : Validate findings across multiple cell lines (e.g., HepG2, CHO-K1) to rule out cell-type biases .

Q. How can researchers validate the in vitro biosynthesis of this compound using engineered microbial systems?

- Answer :

- Step 1 : Clone HSS and acetyltransferase genes into E. coli or yeast.

- Step 2 : Optimize culture conditions (e.g., pH, aeration) for N-oxidation.

- Step 3 : Quantify intermediates via LC-MS and compare retention times/spectra to reference standards .

Q. What role do esterase enzymes play in modulating the toxicity of this compound in mammalian systems?

- Answer : Esterases hydrolyze acetyl groups, converting this compound to intermedine N-oxide, which may alter bioavailability. Studies using esterase inhibitors (e.g., dichlorvos) in hepatocyte models can clarify metabolic pathways and toxicity thresholds .

Methodological Notes

- Data Contradiction Analysis : Follow qualitative research frameworks to triangulate conflicting genotoxicity results (e.g., cross-validate assays, assess study biases) .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent experimental replication and data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.